5,8-Dioxaspiro[3.4]octan-2-ol
Description
5,8-Dioxaspiro[3.4]octan-2-ol is a spirocyclic compound featuring a unique bicyclic framework where two oxygen atoms bridge a 3- and 4-membered ring system. The hydroxyl group at position 2 enhances its polarity and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Key derivatives include its carboxylic acid (CAS 1001907-64-7), 2-one (CAS 1824626-99-4), and 2-ylmethanol (CAS 545882-60-8), each with distinct physicochemical properties .
Properties
IUPAC Name |
5,8-dioxaspiro[3.4]octan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-6(4-5)8-1-2-9-6/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQGQAPNOMZNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxaspiro[3.4]octan-2-ol typically involves the reaction of diols with epoxides under acidic or basic conditions. One common method includes the use of ethylene glycol and epichlorohydrin in the presence of a catalyst such as sulfuric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and automated control systems ensures consistent production quality. The process typically includes steps such as reactant mixing , reaction monitoring , and product purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dioxaspiro[3.4]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using or can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions with halides or amines can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
5,8-Dioxaspiro[3.4]octan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.4]octan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand binding to enzymes or receptors , thereby modulating their activity. The presence of the spirocyclic structure enhances its ability to fit into binding sites, leading to inhibition or activation of biological processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Group |
|---|---|---|---|---|
| 5,8-Dioxaspiro[3.4]octan-2-ol | Not specified | C₆H₁₀O₃ | 130.14 (calc.) | Hydroxyl (-OH) |
| 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid | 1001907-64-7 | C₇H₁₀O₄ | 158.15 | Carboxylic acid (-COOH) |
| 5,8-Dioxaspiro[3.4]octan-2-one | 1824626-99-4 | C₆H₈O₃ | 128.13 | Ketone (=O) |
| 5,8-Dioxaspiro[3.4]octan-2-ylmethanol | 545882-60-8 | C₇H₁₂O₃ | 144.17 | Methanol (-CH₂OH) |
Key Observations :
Comparison with Other Spiroacetals and Dioxaspiro Compounds
1,6-Dioxaspiro[4.5]decane and Z-Conophthorin
- Structural Differences : These compounds feature a 6-membered spiro system (4.5) compared to the smaller 3.4 system in the target compound.
- Functional Impact: The larger ring system in 1,6-dioxaspiro[4.5]decane reduces ring strain, enhancing thermal stability. Z-Conophthorin’s methyl substituent increases hydrophobicity, making it more volatile and suitable as a floral signal in plants .
- Biological Relevance: Unlike this compound, Z-conophthorin acts as a pheromone in insects, highlighting how substituents and ring size dictate biological activity .
1,7-Dioxaspiro[5.5]undecane (6,6-Spiroketal)
- Conformational Stability: The 5.5 spiro system benefits from the anomeric effect and σ-conjugation (2p(O) → σ*C-O), stabilizing specific conformers .
1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Compounds
Physicochemical and Reactivity Comparisons
Table 2: Key Properties and Reactivity
Key Observations :
- The hydroxyl group in this compound increases its solubility in polar solvents, distinguishing it from non-polar spiroacetals like Z-conophthorin .
- Enzymatic studies on octan-2-ol derivatives () suggest that spirocyclic alcohols may exhibit stereospecific reactivity during hydrolysis, though this requires further validation for the 3.4 system .
Biological Activity
5,8-Dioxaspiro[3.4]octan-2-ol is a bicyclic compound characterized by a unique spiro structure that incorporates two ether linkages. Its molecular formula is CHO, and it has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The compound features a spirocyclic framework, which is notable for its potential applications in medicinal chemistry and organic synthesis due to its interesting structural properties. The presence of hydroxyl and ether functional groups enhances its reactivity, making it a valuable intermediate in various synthetic pathways.
The biological activity of this compound is primarily driven by its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, leading to modulation of their activity. This can result in either inhibition or activation of biological processes, depending on the target.
Antimicrobial Properties
Research indicates that compounds with similar bicyclic structures exhibit effectiveness against certain bacterial strains. For instance, studies have shown that this compound possesses antimicrobial properties that could be harnessed for developing new antibacterial agents.
Anticancer Potential
There is emerging evidence suggesting that this compound may also have anticancer properties. Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1,5-Dioxaspiro[3.4]octane | Spirocyclic | Useful as an intermediate in synthesis |
| 1,3-Dioxane | Cyclic ether | Common solvent; used in organic synthesis |
| 2-Bromo-5,8-dioxaspiro[3.4]octane | Bromo derivative | Enhanced reactivity; used in further synthetic transformations |
| 1,6-Dioxaspiro[4.5]decane | Larger spirocyclic | Exhibits unique biological activities |
This table highlights the uniqueness of this compound within its class due to its specific arrangement of functional groups and spirocyclic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
